![molecular formula C12H14N4O5S B3015403 (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl 2,5-dimethyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate CAS No. 1775504-44-3](/img/structure/B3015403.png)
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl 2,5-dimethyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate
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Overview
Description
Synthesis Analysis
An efficient method for the synthesis of 1,2,4-oxadiazoles involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
Molecular Structure Analysis
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . Structures of these compounds are often studied by single crystal X-ray diffraction methods .
Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a specific compound depend on its structure and substituents. For example, the compound 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione has a melting point of 67–69°C .
Scientific Research Applications
Pharmaceutical Drug Development
The 1,2,4-oxadiazole ring is a recognized pharmacophore, often found in active pharmaceutical ingredients (APIs) with diverse therapeutic applications . For instance, compounds with this moiety have been used in the treatment of Duchenne muscular dystrophy and as medication for hypertension. They are also employed as adjunctive therapy in Parkinson’s disease .
Cancer Therapy
Some derivatives of 1,2,4-oxadiazole have been identified as selective inhibitors of human carbonic anhydrase isoforms, which are relevant in cancer therapy. These compounds can be designed to target specific enzymes that are overexpressed in cancer cells, potentially leading to new treatments .
Age-Related Diseases
Researchers have explored the use of 1,2,4-oxadiazole derivatives as agents for treating age-related diseases. This application takes advantage of the biological activities of these compounds to potentially mitigate the effects of aging on the body .
Antimicrobial Agents
The antimicrobial properties of 1,2,4-oxadiazole derivatives make them candidates for developing new antibiotics. These compounds can be structured to combat a range of microbial infections, addressing the growing concern of antibiotic resistance .
Agricultural Chemicals
In the agricultural sector, 1,2,4-oxadiazole derivatives have been utilized as insecticides. Their effectiveness in controlling pest populations can be attributed to their specific action on insect biology, offering a targeted approach to crop protection .
Material Science
Due to their stability and reactive nature, 1,2,4-oxadiazole compounds have been used in the development of energetic materials, fluorescent dyes, and OLEDs. They serve as core structures in materials that require specific electronic or photonic properties .
Sensory Applications
These derivatives are also employed in the creation of sensors. The oxadiazole ring can interact with various substances, making it useful for detecting specific chemicals or environmental changes .
Organic Synthesis
The low aromaticity and presence of a weak O–N bond in 1,2,4-oxadiazoles allow them to rearrange into other heterocycles. This property is actively exploited in organic synthesis to create a wide range of complex molecules .
Mechanism of Action
Safety and Hazards
Future Directions
The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . They have potential applications in various fields such as medicinal chemistry, material science, and high-energy molecules .
properties
IUPAC Name |
(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O5S/c1-7-9(5-16(2)22(18,19)15-7)12(17)20-6-10-13-11(14-21-10)8-3-4-8/h5,8H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZXWFGZUJRLHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)N(C=C1C(=O)OCC2=NC(=NO2)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl 2,5-dimethyl-1,1-dioxo-1,2-dihydro-1,2,6-thiadiazine-4-carboxylate |
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